Hexamethonium

Vue d'ensemble

Description

Hexamethonium is a quaternary ammonium salt.

A nicotinic cholinergic antagonist often referred to as the prototypical ganglionic blocker. It is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier. It has been used for a variety of therapeutic purposes including hypertension but, like the other ganglionic blockers, it has been replaced by more specific drugs for most purposes, although it is widely used a research tool.

Activité Biologique

Hexamethonium, a ganglionic blocking agent, was initially developed in the 1950s as an antihypertensive medication. Its mechanism of action involves the blockade of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, leading to a reduction in sympathetic nervous system activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, relevant case studies, and research findings.

This compound acts primarily as a non-competitive antagonist of nAChRs, inhibiting neurotransmission at both sympathetic and parasympathetic ganglia. This blockade leads to various physiological effects, including decreased blood pressure and heart rate. The compound has been shown to exhibit differential affinity for various muscarinic receptor subtypes, with notable interactions at M2 receptors in cardiac tissues and M3 receptors in other tissues.

Affinity for Muscarinic Receptors

The following table summarizes the affinity of this compound for different muscarinic receptors based on radioligand binding studies:

| Receptor Type | pKi Value |

|---|---|

| Cardiac M2 | 3.68 |

| Cerebrocortical M1 | 3.28 |

| Submaxillary Gland M3 | 2.61 |

These values indicate that this compound has a higher affinity for cardiac M2 receptors compared to M1 and M3 receptors, suggesting its potential impact on cardiac function .

Pharmacological Effects

This compound has been extensively studied for its effects on blood pressure and sympathetic nervous system activity. Research indicates that it effectively reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR) in both normotensive and hypertensive animal models.

Case Study: Blood Pressure Reduction

A study involving Wistar rats and spontaneously hypertensive rats (SHRs) demonstrated that administration of this compound resulted in significant reductions in RSNA and MAP. The highest doses (5.0 and 25.0 mg/kg) produced more pronounced effects in SHRs compared to Wistar rats, highlighting its potential therapeutic use in managing hypertension .

Clinical Studies and Safety Concerns

This compound's use in clinical settings has raised safety concerns due to serious adverse events reported during trials. One notable incident involved a healthy volunteer who experienced severe respiratory complications after inhaling this compound as part of an asthma study. The participant developed acute respiratory distress syndrome (ARDS), leading to her death . This tragic outcome prompted discussions about the safety protocols surrounding the drug's use in human subjects.

Summary of Adverse Events

The following table outlines key adverse events associated with this compound based on clinical reports:

| Event | Description |

|---|---|

| Acute Respiratory Distress Syndrome | Severe lung injury leading to respiratory failure |

| Bronchiolitis Obliterans Organizing Pneumonia | Inflammatory lung disease reported in early studies |

| Other Pulmonary Reactions | Coughing, dyspnea, and reduced lung function observed |

These incidents have led researchers to reconsider this compound's application in clinical trials, particularly regarding its safety profile and ethical implications .

Applications De Recherche Scientifique

Introduction to Hexamethonium

This compound is a non-depolarizing ganglionic blocker primarily known for its role as a neuronal nicotinic acetylcholine receptor antagonist. It acts on autonomic ganglia by binding to nicotinic receptors, inhibiting both the sympathetic and parasympathetic nervous systems. This compound has been historically significant in the treatment of hypertension and has been the subject of various pharmacological studies exploring its mechanisms and applications.

Pharmacological Mechanism

This compound functions by blocking the ion pore of neuronal nicotinic acetylcholine receptors, preventing the transmission of signals in autonomic ganglia. It does not affect muscarinic acetylcholine receptors located on target organs of the parasympathetic nervous system, nor does it influence nicotinic receptors at the skeletal neuromuscular junction. The blockade results in decreased sympathetic and parasympathetic activity, leading to various physiological effects, including reductions in blood pressure and heart rate .

Side Effects

The use of this compound is associated with several side effects due to its broad action on autonomic pathways. Common adverse effects include:

- Sympatholytic effects : Orthostatic hypotension, sexual dysfunction.

- Parasympatholytic effects : Constipation, urinary retention, glaucoma, dry mouth (xerostomia), and blurred vision .

Hypertension Treatment

Historically, this compound was explored as a treatment for severe hypertension. Early studies indicated that it could effectively lower blood pressure with a relatively low incidence of toxicity when administered carefully . However, its use has declined due to the development of newer antihypertensive agents with more favorable safety profiles.

Case Studies

- Clinical Trials : A notable study conducted at Johns Hopkins University aimed to investigate the effects of this compound on bronchial protective responses during deep respiration in asthmatic patients. Unfortunately, this study resulted in serious adverse events, including the death of a volunteer due to complications related to this compound administration. This incident highlighted significant safety concerns regarding its use in clinical settings .

- Animal Studies : Research involving spontaneously hypertensive rats demonstrated that intravenous administration of this compound significantly reduced renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). These findings suggest that this compound may have potential applications in managing hypertension through sympathetic blockade .

In Vitro Studies

This compound has been extensively studied in vitro for its interactions with muscarinic receptors. It exhibited weak antagonistic properties at various muscarinic receptor subtypes, particularly showing higher affinity for cardiac M2 receptors compared to M1 and M3 receptors. This selectivity may have implications for understanding its broader pharmacological profile and potential therapeutic uses .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Implications |

|---|---|---|

| Clinical Trials | Serious adverse events including death during asthma-related research | Safety concerns limit clinical use |

| Animal Studies | Significant reduction in RSNA, MAP, and HR in hypertensive rats | Potential for managing hypertension |

| In Vitro Studies | Weak antagonism at muscarinic receptors; higher affinity for M2 over M1 and M3 | Insights into receptor selectivity |

Propriétés

Numéro CAS |

60-26-4 |

|---|---|

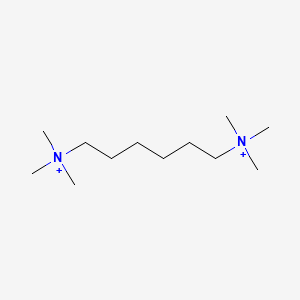

Formule moléculaire |

C12H30N2+2 |

Poids moléculaire |

202.38 g/mol |

Nom IUPAC |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |

Clé InChI |

VZJFGSRCJCXDSG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

SMILES canonique |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

melting_point |

290-291 |

Key on ui other cas no. |

60-26-4 |

Numéros CAS associés |

2079-78-9 (bitartrate) 55-97-0 (dibromide) 60-25-3 (chloride) 870-62-2 (diiodide) |

Synonymes |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.